Bavtavirine
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Overview
Description
Bavtavirine is a small molecule drug developed by Gilead Sciences Inc. It is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of human immunodeficiency virus (HIV) infection . This compound targets the HIV-1 reverse transcriptase enzyme, inhibiting its activity and thereby preventing the replication of the virus .
Preparation Methods
The synthetic routes for Bavtavirine involve multiple steps, including the formation of heterocyclic structures. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .
Chemical Reactions Analysis
Bavtavirine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Bavtavirine has a wide range of scientific research applications, including:
Mechanism of Action
Bavtavirine exerts its effects by binding to the HIV-1 reverse transcriptase enzyme, a key enzyme required for the replication of the virus . By inhibiting this enzyme, this compound prevents the conversion of viral RNA into DNA, thereby blocking the replication cycle of HIV . The molecular targets and pathways involved include the reverse transcriptase enzyme and the associated viral replication machinery .
Comparison with Similar Compounds
Bavtavirine is unique among NNRTIs due to its specific binding affinity and inhibitory potency against HIV-1 reverse transcriptase . Similar compounds include:
Efavirenz: Another NNRTI used in the treatment of HIV infection.
Nevirapine: An NNRTI with a different binding profile and resistance pattern.
Etravirine: A newer NNRTI with activity against some NNRTI-resistant strains of HIV.
This compound stands out due to its high potency and effectiveness in inhibiting HIV-1 reverse transcriptase, making it a valuable addition to the arsenal of antiretroviral drugs .
Properties
CAS No. |
1956373-71-9 |
---|---|
Molecular Formula |
C26H20N6 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-[[4-amino-8-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]quinazolin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C26H20N6/c1-16-13-19(5-4-12-27)14-17(2)23(16)21-6-3-7-22-24(21)31-26(32-25(22)29)30-20-10-8-18(15-28)9-11-20/h3-11,13-14H,1-2H3,(H3,29,30,31,32)/b5-4+ |
InChI Key |
HKETUZQMIFPGNG-SNAWJCMRSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC=CC3=C2N=C(N=C3N)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC=CC3=C2N=C(N=C3N)NC4=CC=C(C=C4)C#N)C)C=CC#N |
Origin of Product |
United States |
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